N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 908259-42-7
VCID: VC21145304
InChI: InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Molecular Formula: C17H21N3O3
Molecular Weight: 315.37 g/mol

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

CAS No.: 908259-42-7

Cat. No.: VC21145304

Molecular Formula: C17H21N3O3

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide - 908259-42-7

Specification

CAS No. 908259-42-7
Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
IUPAC Name tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
Standard InChI Key FVRHYUFGRVBYDA-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N
SMILES CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N

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